tert-Butyl 5-bromopyridine-2-carboxylate
Overview
Description
tert-Butyl 5-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C10H12BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 5-bromopyridine-2-carboxylate can be synthesized through various methods. One common method involves the bromination of pyridine derivatives followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and tert-butyl alcohol for esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
tert-Butyl 5-bromopyridine-2-carboxylate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromopyridine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the ester group. The bromine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The ester group provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-bromopicolinate: Similar in structure but differs in the position of the bromine atom.
tert-Butyl 3-bromopyridine-2-carboxylate: Another isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness
tert-Butyl 5-bromopyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
tert-butyl 5-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAJDPJECJPPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648378 | |
Record name | tert-Butyl 5-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845306-08-3 | |
Record name | tert-Butyl 5-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 5-bromopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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